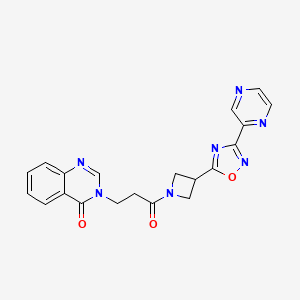

3-(3-oxo-3-(3-(3-(pyrazin-2-yl)-1,2,4-oxadiazol-5-yl)azetidin-1-yl)propyl)quinazolin-4(3H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of quinazolin-4(3H)-one derivatives involves several methodologies, including catalytic and oxidative conditions. Mulakayala et al. (2012) demonstrated the InCl3-catalyzed synthesis of 2-aryl quinazolin-4(3H)-ones through the condensation of o-aminobenzamides with aromatic aldehydes, offering a practical approach with good yields and high selectivities (Mulakayala et al., 2012). Another study by Mohammed et al. (2015) highlighted the iodine-catalyzed oxidative synthesis of these compounds, emphasizing the role of iodine in the selective production of 2-aryl quinazolin-4(3H)-ones (Mohammed et al., 2015).

Molecular Structure Analysis

The molecular structures of quinazolin-4(3H)-one derivatives have been elucidated using various analytical techniques. The structure-activity relationships (SAR) of these compounds are critical for their potential biological functions. While specific studies on molecular structure analysis of the compound were not found, the structural elucidation of related compounds provides a foundation for understanding the intricate molecular architecture and potential interaction sites of such molecules.

Chemical Reactions and Properties

Quinazolin-4(3H)-ones undergo a range of chemical reactions, contributing to their versatile chemical properties. Patel et al. (2011) synthesized 2-oxo-azetidinyl-quinazolin-4(3H)-ones from Schiff bases, highlighting the reactivity of these compounds towards forming azetidinones, which could indicate the chemical versatility of the parent quinazolin-4(3H)-one structure (Patel & Patel, 2011).

Applications De Recherche Scientifique

Antimalarial Applications

A study explored the synthesis of novel hybrid quinazolin-2,4-dione analogs bearing acetyl/amide bridged-nitrogen heterocyclic moieties, including azetidinone and oxadiazole, among others. These compounds were analyzed through in silico molecular docking to identify potential antimalarials targeting Plasmodium falciparum Dihydroorotate dehydrogenase (pfDHODH), with one compound showing high binding affinity, indicating promising antimalarial activity (Abdelmonsef et al., 2020).

Anti-inflammatory and Analgesic Applications

Several studies have synthesized quinazolin-4-one derivatives with varied substitutions, demonstrating significant anti-inflammatory and analgesic effects. These compounds were tested in vivo, showing promising results that could lead to the development of new therapeutic agents for inflammation and pain management (Kumar & Rajput, 2009); (Yeşilada et al., 2004).

Antimicrobial Applications

Compounds derived from quinazolin-4(3H)-one have shown promising antibacterial and antifungal activities. The introduction of specific groups (e.g., chloro, methoxy) to these compounds has been linked to enhanced antimicrobial effectiveness, highlighting their potential as novel antimicrobial agents (Patel & Patel, 2011).

Anticancer Applications

Research into quinazolin-4(3H)-one derivatives has also indicated their potential in anticancer applications. Specific compounds have been evaluated for their anti-proliferative properties against various cancer cell lines, with some showing activity that suggests a possible mechanism of action through the inhibition of sirtuins, a class of enzymes involved in cellular regulation (Mulakayala et al., 2012).

Propriétés

IUPAC Name |

3-[3-oxo-3-[3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]propyl]quinazolin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H17N7O3/c28-17(5-8-26-12-23-15-4-2-1-3-14(15)20(26)29)27-10-13(11-27)19-24-18(25-30-19)16-9-21-6-7-22-16/h1-4,6-7,9,12-13H,5,8,10-11H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PJFAICYWRAWUTE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CN1C(=O)CCN2C=NC3=CC=CC=C3C2=O)C4=NC(=NO4)C5=NC=CN=C5 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H17N7O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![ethyl 2-{[4-cyano-1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]sulfanyl}acetate](/img/structure/B2496524.png)

![N-{1-[2-methyl-6-(trifluoromethyl)pyrimidin-4-yl]piperidin-4-yl}-5H,6H,7H-pyrazolo[3,2-b][1,3]oxazine-3-carboxamide](/img/structure/B2496528.png)

![(E)-3-(benzo[d][1,3]dioxol-5-yl)-1-(4-(2-(furan-2-yl)-2-oxoethyl)piperazin-1-yl)prop-2-en-1-one oxalate](/img/structure/B2496530.png)

![2-chloro-N'-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyridin-6-yl]carbonyl}benzenesulfonohydrazide](/img/structure/B2496534.png)

![2-([1,2,4]triazolo[4,3-a]quinoxalin-4-ylthio)-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B2496536.png)

![Ethyl 3-[(3,4-dimethoxyphenyl)sulfamoyl]-4-fluoro-1-benzothiophene-2-carboxylate](/img/structure/B2496538.png)

![Methylethyl 2-{2-[2-(4-methoxyphenoxy)ethylthio]benzimidazolyl}acetate](/img/structure/B2496539.png)

![6-morpholino-N-(4,5,6,7-tetrahydrobenzo[c]isoxazol-3-yl)pyrimidine-4-carboxamide](/img/structure/B2496542.png)

![1-(6-methoxybenzo[d]thiazol-2-yl)-N-(6-(methylsulfonyl)benzo[d]thiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2496544.png)